molecular formula C6H10N4O B1329747 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine CAS No. 3882-66-4

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Cat. No. B1329747
CAS RN: 3882-66-4
M. Wt: 154.17 g/mol
InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N
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Description

The compound 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a derivative of the triazine class, which is a group of nitrogen-containing heterocycles. Triazines are known for their various applications in medicinal chemistry and as precursors for synthesizing other chemical compounds with potential biological activities.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of triazine derivatives from an intermediate such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine involves reactions with hydrazonyl halides to furnish triazine derivatives . Similarly, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine from cyanuric chloride and diethanolamine in a mixed medium of acetone and water demonstrates the complexity and specificity of the reaction conditions required for triazine synthesis .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using various spectroscopic methods. For example, the structure of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was characterized by elemental analysis, FTIR, 1H NMR, and 13C NMR . X-ray diffraction is another powerful tool to determine the structure, as seen in the analysis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can lead to the formation of different functional groups and the construction of complex molecules. For example, the reaction of 2,4,6-triethoxycarbonyl-1,3,5-triazine with acylhydrazines results in fragmentation and the formation of 3,5-diethoxycarbonyl-1,2,4-triazole . The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from ethoxycarbonylhydrazones and isocyanates is another example of the diverse reactivity of triazine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their practical applications. The presence of substituents such as ethoxy groups can affect these properties and the overall reactivity of the molecule. The synthesis and transformation of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate demonstrate the influence of substituents on the reactivity and properties of triazine derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds derived from 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine have been synthesized and found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Potential Antimycobacterial Agents

  • Novel 1,3,5-triazine-Schiff base conjugates exhibit significant in vitro antimycobacterial activity, suggesting their potential as lead compounds in fighting Mycobacterium tuberculosis (Avupati et al., 2013).

Serotonin Receptor Affinity

  • Derivatives of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed based on 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, have shown affinity for the human serotonin 5-HT6 receptor, indicating potential applications in neurological research (Łażewska et al., 2019).

Cytotoxicity Studies

  • Certain 1,3,5-triazine derivatives containing 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine have been studied for their cytotoxicity, showing high accumulation in B16 melanoma cells (Jin et al., 2018).

Structural and Spectral Studies

  • Research on 3-ethoxypyrimido[5,4-e]-as-triazines, closely related to 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, has provided insights into the structural and spectral characteristics of these compounds, useful for further chemical analysis and applications (Brown & Lynn, 1973).

Synthesis of Related Compounds

  • The chemical synthesis of related triazine compounds, providing a basis for further exploration of the chemical properties and potential applications of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, has been detailed in various studies (Fuchigami et al., 1976).

Safety And Hazards

The safety information available indicates that 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is an irritant .

properties

IUPAC Name

4-ethoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRNUWFQADAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192082
Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

CAS RN

3882-66-4
Record name 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
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Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
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Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
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Record name 4-ethoxy-6-methyl-1,3,5-triazin-2-amine
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